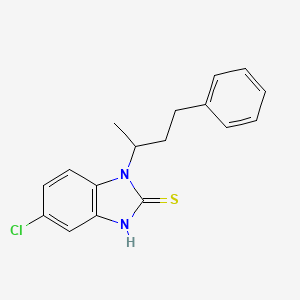

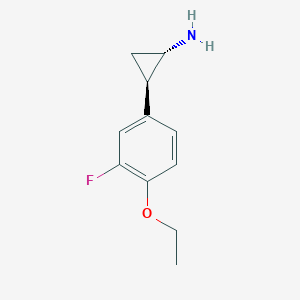

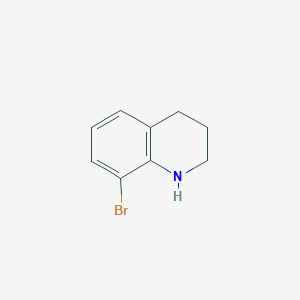

![molecular formula C8H13IO B2839884 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane CAS No. 2171897-50-8](/img/structure/B2839884.png)

5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” is a bicyclic compound with an oxygen atom and an iodomethyl group attached. The bicyclic structure is made up of three rings sharing two common bonds, with the oxygen atom likely contributing to one of the rings .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of a bicyclic ring system, an oxygen atom, and an iodomethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

The reactivity of “this compound” would likely be influenced by the presence of the iodomethyl group and the oxygen atom within the bicyclic structure. The iodine atom could potentially be a site for nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the iodomethyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique

Synthesis of Polyfunctional Glycosyl Derivatives

The oxabicyclo[3.2.1]octane framework, which includes compounds like 5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane, is a critical structural element in several biologically significant compounds. It is found in insect pheromones, plant growth regulators, and carbohydrate compounds. Many oxabicyclo[3.2.1]octanes serve as initial compounds for synthesizing oxygen heterocyclic natural molecules, particularly in the pyran or furan series (Ievlev et al., 2016).

Photorearrangement in Synthetic Photochemistry

This compound derivatives have been studied in the context of synthetic photochemistry. For example, irradiations of certain derivatives in benzene or methanol produce oxatricyclo octane diones. This type of research contributes to understanding how light and chemical structures interact, which is valuable in various scientific applications, including material science and photodynamic therapy (Mori et al., 1988).

Novel Design in Oxidative Sulfonamidation

The compound plays a role in the synthesis of diazabicyclo[3.2.1]octane frameworks through oxidative systems. This process represents a one-pot, two-step route to creating such systems, which are valuable in developing new chemical syntheses and pharmaceuticals (Shainyan et al., 2014).

Formation of Oxabicyclo Octanes via Cationic Iodocyclization

Research has also focused on forming oxabicyclo octanes, including 6-oxabicyclo[3.2.1]octane, via cationic iodocyclization. This method is significant for creating specific molecular frameworks used in various synthetic and medicinal chemistry applications (Nichols, 2003).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of oxabicyclo[3.2.1]octane derivatives, including those related to this compound, has been achieved using a platinum-containing carbonyl ylide approach. This method is important for creating enantiomerically enriched compounds, which have applications in drug development and chiral chemistry (Ishida et al., 2010).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as rhamnofolane, tigliane, and daphnane diterpenoids, display a broad range of biological activities such as antiviral, anticancer, anti-hiv, immunomodulatory, and neurotrophic activities .

Mode of Action

The exact mode of action of 5-(Iodomethyl)-6-oxabicyclo[32It is known that the compound is constructed through a [3 + 2] imcc (intramolecular [3 + 2] cross-cycloaddition) process . This process results in a bridged oxa-[3.2.1]octane-embedded 5–7–6 tricyclic carbon skeleton .

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological pathways due to their broad range of biological activities .

Result of Action

Similar compounds have been shown to have antiviral, anticancer, anti-hiv, immunomodulatory, and neurotrophic effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Safety and Hazards

Orientations Futures

The future research directions for “5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane” would likely depend on its potential applications. If it shows promise as a pharmaceutical compound, future research could focus on drug development processes. If it’s a useful reagent or intermediate in chemical reactions, future research could focus on optimizing its synthesis and exploring its reactivity .

Propriétés

IUPAC Name |

5-(iodomethyl)-6-oxabicyclo[3.2.1]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IO/c9-6-8-3-1-2-7(4-8)5-10-8/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLICCKYLRPXOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)(OC2)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

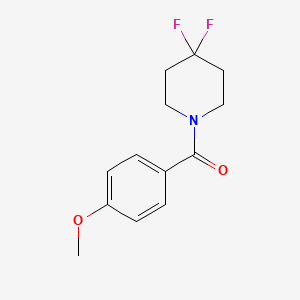

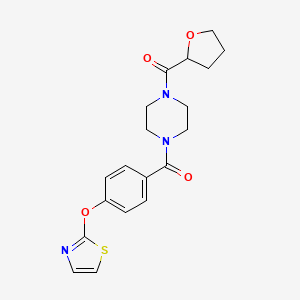

![2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2839801.png)

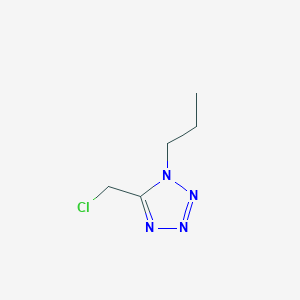

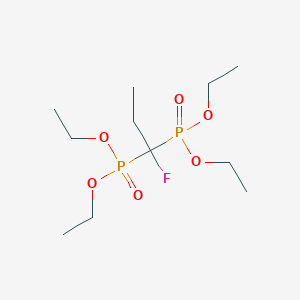

![N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2839803.png)

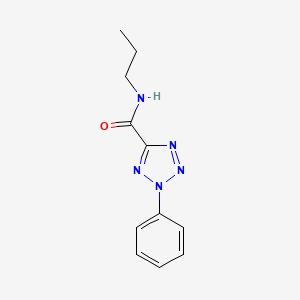

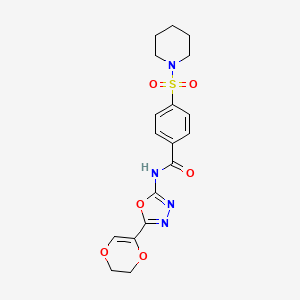

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2839823.png)